molecular formula C4H7ClN2S B2953534 5-Methylisothiazol-3-amine hydrochloride CAS No. 31857-79-1

5-Methylisothiazol-3-amine hydrochloride

Cat. No.: B2953534
CAS No.: 31857-79-1
M. Wt: 150.62
InChI Key: HCFLTOLUJNEDHD-UHFFFAOYSA-N
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Description

5-Methylisothiazol-3-amine hydrochloride is a chemical compound with the molecular formula C4H7ClN2S and a molecular weight of 150.63 . It is a white to light yellow crystal powder .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with a sulfur atom, a nitrogen atom, and a methyl group attached to the third carbon . The compound also contains a chloride ion, which forms an ionic bond with the nitrogen atom in the isothiazole ring .


Physical And Chemical Properties Analysis

This compound is a white to light yellow crystal powder . It has a melting point of 300 °C . The compound is stored under inert gas at 2-8°C .

Scientific Research Applications

Reactivity with Amines

5-Methylisothiazol-3-amine hydrochloride, part of the isothiazolone family, exhibits notable reactivity with amines. This reactivity is crucial in industrial applications, where isothiazolones, including 5-chloro-1-methylisothiazolone and 1-methylisothiazolone, are employed as effective microbicides in water cooling towers, metalworking fluids, and cosmetics to inhibit microorganism growth. In these environments, the presence of amines can degrade the isothiazolone molecules, necessitating strategies to stabilize these compounds (Ghosh, 1999).

Corrosion Inhibition

Isothiazolone derivatives, including compounds related to this compound, have been studied for their efficiency in inhibiting corrosion, particularly on mild steel in acidic media. These studies are crucial for extending the lifespan of metal components in industrial systems (Lagrenée et al., 2002).

Organic Synthesis

In the realm of organic synthesis, this compound serves as a versatile intermediate. It has been used in the synthesis of various heterocyclic compounds, such as isothiazoles and pyrimidines, which have potential applications in developing new pharmaceuticals and materials (Clarke et al., 1998). Additionally, derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid, closely related to this compound, have shown psychotropic and cytostatic activity, indicating potential for further medicinal chemistry exploration (Machoń, 1976).

Safety and Hazards

5-Methylisothiazol-3-amine hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

5-Methylisothiazol-3-amine hydrochloride is a derivative of isothiazolinones, a class of heterocycles . Isothiazolinones are known to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . They have been used in various applications due to their antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Mode of Action

The antimicrobial activity of isothiazolinones is attributed to their ability to inhibit enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species . This interaction disrupts the normal function of these enzymes, leading to the inhibition of essential biological processes.

Biochemical Pathways

Given its inhibitory action on enzymes with thiols at their active sites, it can be inferred that it may affect a wide range of biochemical pathways that rely on these enzymes .

Result of Action

The primary result of the action of this compound is the inhibition of life-sustaining enzymes, leading to antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects . The specific molecular and cellular effects would depend on the particular enzymes inhibited and the biological processes they are involved in.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found that isothiazolinone biocides are stable in acidic media . Furthermore, the compound may pose ecotoxicological hazards, and its use is restricted by EU legislation due to its strong sensitizing properties, producing skin irritations and allergies .

Biochemical Analysis

Biochemical Properties

It is known to be used as a precursor for the synthesis of various pharmacological agents, including MMP12 inhibitors and Aurora kinase inhibitors

Cellular Effects

It is known to be used in pharmacological studies , but the specific impact on cell function, signaling pathways, gene expression, and cellular metabolism is not documented.

Molecular Mechanism

It is known to be used in the synthesis of various pharmacological agents , but the details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not documented.

Properties

IUPAC Name

5-methyl-1,2-thiazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c1-3-2-4(5)6-7-3;/h2H,1H3,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFLTOLUJNEDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31857-79-1
Record name 5-methyl-1,2-thiazol-3-amine hydrochloride
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